Pentamethylenedi(oxy)bis(3-oxopropyl)bis(1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium) diacetate
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Overview
Description
Pentamethylenedi(oxy)bis(3-oxopropyl)bis(1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium) diacetate is a complex organic compound with a molecular formula of C53H72N2O12 This compound is known for its intricate structure, which includes multiple methoxy groups and isoquinolinium units
Preparation Methods
The synthesis of Pentamethylenedi(oxy)bis(3-oxopropyl)bis(1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium) diacetate involves several steps. The synthetic route typically includes the following stages:
Formation of the Isoquinolinium Units: The initial step involves the synthesis of the isoquinolinium units through a series of reactions, including the condensation of appropriate benzyl derivatives with isoquinoline precursors.
Linking the Isoquinolinium Units: The next step involves linking the isoquinolinium units through a pentamethylene bridge. This is achieved by reacting the isoquinolinium units with a pentamethylene diol derivative under specific conditions.
Chemical Reactions Analysis
Pentamethylenedi(oxy)bis(3-oxopropyl)bis(1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium) diacetate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the isoquinolinium units, converting them into their corresponding dihydro derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pentamethylenedi(oxy)bis(3-oxopropyl)bis(1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium) diacetate has several scientific research applications:
Chemistry: In chemistry, it is used as a model compound for studying complex organic reactions and mechanisms.
Biology: In biological research, it is investigated for its potential interactions with various biomolecules, including proteins and nucleic acids.
Mechanism of Action
The mechanism of action of Pentamethylenedi(oxy)bis(3-oxopropyl)bis(1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium) diacetate involves its interaction with specific molecular targets. The compound is known to interact with neurotransmitter receptors in the brain, modulating their activity and potentially leading to therapeutic effects. The exact pathways involved in these interactions are still under investigation, but they likely involve the modulation of ion channels and signaling cascades .
Comparison with Similar Compounds
Pentamethylenedi(oxy)bis(3-oxopropyl)bis(1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium) diacetate can be compared with other similar compounds, such as:
The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple methoxy groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
94023-63-9 |
---|---|
Molecular Formula |
C55H70N2O16 |
Molecular Weight |
1015.1 g/mol |
IUPAC Name |
5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium-2-yl]propanoate;diacetate |
InChI |
InChI=1S/C51H64N2O12.2C2H4O2/c1-56-42-14-12-34(28-44(42)58-3)26-40-38-32-48(62-7)46(60-5)30-36(38)16-20-52(40)22-18-50(54)64-24-10-9-11-25-65-51(55)19-23-53-21-17-37-31-47(61-6)49(63-8)33-39(37)41(53)27-35-13-15-43(57-2)45(29-35)59-4;2*1-2(3)4/h12-15,28-33H,9-11,16-27H2,1-8H3;2*1H3,(H,3,4)/q+2;;/p-2 |
InChI Key |
QNBQQMOFUSBQHY-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].COC1=C(C=C(C=C1)CC2=[N+](CCC3=CC(=C(C=C32)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4=C(C5=CC(=C(C=C5CC4)OC)OC)CC6=CC(=C(C=C6)OC)OC)OC |
Origin of Product |
United States |
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